molecular formula C11H10FNO2S B13476188 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Cat. No.: B13476188
M. Wt: 239.27 g/mol
InChI Key: MZJJISLXAFUZNA-UHFFFAOYSA-N
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Description

8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione is a complex heterocyclic compound that features a unique fusion of indole and thiopyran rings

Preparation Methods

The synthesis of 8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable indole derivative with a thiopyran precursor under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione can be compared with other similar compounds, such as:

    8-fluoro-1H-2-benzopyran-1,3(4H)-dione: This compound shares the fluorine and indole moieties but lacks the thiopyran ring, resulting in different chemical and biological properties.

    ethyl 8-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carboxylate: This compound has a similar indole structure but includes a pyrido ring and an ester functional group, leading to distinct reactivity and applications.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

8-fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

InChI

InChI=1S/C11H10FNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

MZJJISLXAFUZNA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)F

Origin of Product

United States

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